Cas no 893669-16-4 (5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide)

5-Fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring and a pyridinyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing enzyme inhibitors, particularly targeting sulfonamide-sensitive proteins. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and conformational flexibility. The pyridinyl moiety offers additional hydrogen-bonding interactions, improving selectivity. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically used in research applications, emphasizing its utility in developing novel therapeutic agents.
5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide structure
893669-16-4 structure
Product name:5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
CAS No:893669-16-4
MF:C12H11FN2O3S
MW:282.290745019913
CID:6369961
PubChem ID:16654595

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
    • MLS-0092013.0001
    • RQSBJKFFDPIXKJ-UHFFFAOYSA-N
    • BDBM50299530
    • Z57705212
    • EN300-24109225
    • 5-fluoro-2-methoxy-N-pyridin-3-yl-benzenesulfonamide
    • CHEMBL568090
    • cid_16654595
    • 893669-16-4
    • AKOS005140358
    • SCHEMBL15212129
    • 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide
    • Inchi: 1S/C12H11FN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3
    • InChI Key: RQSBJKFFDPIXKJ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)F)(NC1C=NC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 282.04744155g/mol
  • Monoisotopic Mass: 282.04744155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 76.7Ų

5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24109225-0.05g
5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
893669-16-4 95%
0.05g
$2755.0 2024-06-19

Additional information on 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Comprehensive Overview of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS No. 893669-16-4)

The compound 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS No. 893669-16-4) is a sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluorine substituent and a pyridine ring, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly focusing on this compound due to its potential role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide stands out due to its balanced lipophilicity and electronic properties, which are critical for optimizing drug-like characteristics. The presence of the fluoro group enhances metabolic stability, while the methoxy moiety contributes to solubility and bioavailability. These attributes align with current trends in small-molecule drug development, where researchers prioritize compounds with improved pharmacokinetic profiles.

The synthesis of 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide involves multi-step organic reactions, including sulfonylation and aromatic substitution. Its CAS No. 893669-16-4 serves as a unique identifier in chemical databases, facilitating literature searches and regulatory compliance. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity, ensuring reproducibility in research settings.

From an industrial perspective, this compound has garnered attention for its potential applications in crop protection and veterinary medicine. The sulfonamide scaffold is known for its antibacterial and antifungal properties, making it a candidate for developing novel agrochemicals. Additionally, its pyridine moiety offers opportunities for designing heterocyclic inhibitors, a hot topic in precision agriculture and sustainable farming.

Environmental and safety considerations are paramount when handling 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide. While it is not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE), are recommended. Regulatory agencies such as the EPA and EMA provide guidelines for its safe use, emphasizing the importance of risk assessment and waste management.

In the context of AI-driven drug discovery, 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide has been explored as a virtual screening candidate. Computational models predict its interactions with target proteins, accelerating the identification of lead compounds. This aligns with the growing interest in machine learning and cheminformatics, where researchers leverage big data to optimize molecular designs.

Future research directions for CAS No. 893669-16-4 may include structure-activity relationship (SAR) studies to refine its biological activity. Collaborations between academia and industry could unlock its full potential, particularly in addressing unmet medical needs. As the scientific community continues to explore sulfonamide derivatives, this compound remains a promising candidate for innovation in life sciences and material engineering.

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